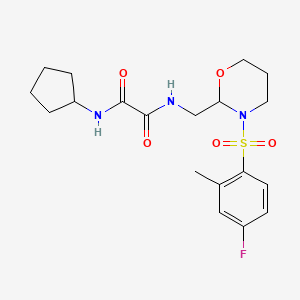
N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H26FN3O5S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-cyclopentyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information presented is based on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyclopentyl group, an oxazinan moiety, and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.
Structure Overview
| Component | Description |
|---|---|
| Cyclopentyl Group | A five-membered saturated ring that may influence lipophilicity and membrane permeability. |
| Oxazinan Ring | A heterocyclic structure that may contribute to the compound's biological activity. |
| Sulfonamide Group | Known for its antibacterial properties and potential interactions with enzymes. |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related oxazinan derivatives selectively inhibit the growth of non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines.
Case Study: Anticancer Efficacy
A study reported that a related compound demonstrated a log GI(50) value of -6.01 against the HOP-92 NSCLC cell line and -6.00 against U251 CNS cancer cells, indicating potent anticancer activity . This suggests that this compound may also exhibit similar effects.
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Enzyme Activity : The sulfonamide group may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, thereby preventing cell division.
Antibacterial Activity
The sulfonamide component of the compound suggests potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by mimicking p-amino benzoic acid (PABA), essential for bacterial folate synthesis.
Research Findings
Studies have demonstrated that related compounds exhibit antibacterial activity against various strains, indicating that this compound could possess similar properties.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Key parameters include:
| Parameter | Description |
|---|---|
| Absorption | Likely influenced by lipophilicity due to cyclopentyl group. |
| Distribution | Potentially high volume of distribution due to its complex structure. |
| Metabolism | Expected to undergo hepatic metabolism with possible formation of active metabolites. |
| Excretion | Predominantly renal excretion anticipated based on similar compounds. |
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-13-11-14(20)7-8-16(13)29(26,27)23-9-4-10-28-17(23)12-21-18(24)19(25)22-15-5-2-3-6-15/h7-8,11,15,17H,2-6,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHALYJAKCURBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














